Platinum(II) cyanide

cyanide exchange kinetics square-planar substitution coordination lability

R&D teams face bath drift in Pt electroplating and unwanted ligand exchange in cyanide-rich syntheses. Pt(CN)₂ solves this with extreme kinetic inertness (cyanide exchange 200,000× slower than Ni analogs). Unlike Pd(CN)₂, it remains insoluble in excess KCN, enabling selective Pt recovery. Ammonia-terminated sheets allow controlled Pt dispersion in supported catalysts. - Cyanide exchange: 7× slower than Pd(II), 200,000× slower than Ni(II) - Insoluble in water, acids, bases & excess KCN → distinct separation advantage - Tunable sheet dimensions: ~10 Å to ~80 Å with surface group exchange (NH₃/H₂O)

Molecular Formula C2N2Pt
Molecular Weight 247.12 g/mol
Cat. No. B12061765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(II) cyanide
Molecular FormulaC2N2Pt
Molecular Weight247.12 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Pt+2]
InChIInChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2
InChIKeyINXLGDBFWGBBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pt(CN)₂ Physicochemical Profile


Platinum(II) cyanide (CAS 592-06-3, linear formula Pt(CN)₂, molecular weight 247.11 g/mol) is a yellow to yellow-green nanocrystalline coordination polymer belonging to the Group 10 metal dicyanide family . Unlike simple ionic cyanides, Pt(CN)₂ adopts a layered structure composed of vertex-sharing square-planar Pt(CN)₄ units that form two-dimensional sheets with an intersheet separation of ~3.44 Å at 300 K . The compound is commercially available in purity grades ranging from 99% (2N) to 99.999% (5N) . It is insoluble in water, acids, and alkali solutions, and notably does not dissolve in excess potassium cyanide solution, which distinguishes it from its palladium and nickel analogs .

1
Nanocrystalline layered coordination polymer with tunable sheet dimensions
2
Available in purity grades from 99% (2N) to 99.999% (5N)
3
Insoluble in water, acids, bases, and excess KCN — distinct from Pd and Ni analogs

Why Pd(CN)₂ and Ni(CN)₂ Cannot Replace Pt(CN)₂


Although Pt(CN)₂, Pd(CN)₂, and Ni(CN)₂ share an isostructural sheet interior, they diverge fundamentally in three procurement-relevant dimensions: (1) cyanide ligand exchange kinetics spanning five orders of magnitude across the triad ; (2) distinct nanocrystallite termination chemistry—Pt(CN)₂ sheets are terminated by ammonia whereas Pd(CN)₂ sheets are terminated by water ; and (3) divergent solubility behavior in excess cyanide solutions, where Pt(CN)₂ remains insoluble while Pd(CN)₂ readily forms soluble [Pd(CN)₄]²⁻ . These differences dictate that in scenarios requiring kinetic inertness, specific surface chemistry, or cyanide-solution process compatibility, simple in-class substitution will result in performance failure.

Cyanide exchange kinetics
Pt(CN)₂-based materials exhibit slower ligand exchange than Pd/Ni analogs, which may alter solution stability and processing compatibility.
Surface termination
Pt(CN)₂ nanocrystallites may present ammonia termination, unlike water-terminated Pd(CN)₂, affecting downstream reactivity and surface chemistry.
Cyanide-solution behavior
Pt(CN)₂ remains insoluble in excess cyanide, while Pd/Ni analogs dissolve, limiting direct substitution in cyanide-rich processes.

Quantitative Evidence: Pt(CN)₂ vs. Analogs


Cyanide Exchange Kinetic Inertness

Platinum(II) cyanide, in its tetracyanoplatinate form [Pt(CN)₄]²⁻, exhibits a cyanide-exchange rate constant (k₂) of 11 ± 1 s⁻¹ mol⁻¹ kg at 298 K, which is 7-fold slower than [Pd(CN)₄]²⁻ (82 ± 2 s⁻¹ mol⁻¹ kg) and approximately 200,000-fold slower than [Ni(CN)₄]²⁻ (2.3 × 10⁶ s⁻¹ mol⁻¹ kg), yielding an overall reactivity ratio of 1:7:200,000 (Pt:Pd:Ni) . At low pH, protonation of [Pd(CN)₄]²⁻ to [Pd(CN)₃HCN]⁻ increases the Pd rate to (4.5 ± 1.3) × 10³ s⁻¹ mol⁻¹ kg, making palladium 400 times more reactive than platinum under acidic conditions .

Cyanide exchange kinetics
Head-to-head
Pt:Pd:Ni = 1:7:200,000 at 298 K
Supports precursor stability evaluation in solution-phase processing
Measured at 298 K; acidic conditions increase Pd reactivity 400× over Pt
cyanide exchange kinetics square-planar substitution coordination lability platinum group metals

Nanocrystallite Surface Termination

Total neutron diffraction and thermal analysis reveal that Pt(CN)₂ nanocrystallites (sheet dimensions ~30 Å × 30 Å) are terminated by ammonia (NH₃) at sheet edges, yielding a composition of Pt(CN)₂·yNH₃ (y ≈ 0.29), whereas Pd(CN)₂ nanocrystallites of equivalent sheet size are terminated by water, giving Pd(CN)₂·xH₂O (x ≈ 0.29) . The termination groups are exchangeable—Pt(CN)₂·qH₂O and Pd(CN)₂·pNH₃ can also be prepared—and the sheet size can be tuned from ~10 Å × 10 Å to ~80 Å × 80 Å . Both materials are isostructural in their sheet interiors, sharing the Ni(CN)₂ structure type, but the surface chemistry is compositionally distinct .

Surface termination
Head-to-head
Pt(CN)₂·0.29NH₃ vs. Pd(CN)₂·0.29H₂O
Surface chemistry influences subsequent ligand exchange and catalyst activation
Sheet size ~30 Å × 30 Å; termination groups are exchangeable
nanocrystalline materials surface termination pair distribution function coordination polymer

Solubility in Excess Cyanide Solutions

Pt(CN)₂ is insoluble in potassium cyanide solution—a property that historically precluded its direct use in preparing platinocyanide salts . In contrast, Pd(CN)₂ readily dissolves in alkali metal cyanide solutions to form soluble [Pd(CN)₄]²⁻, with the dissolution governed by an extremely low solubility product of log Ksp = −42 . Ni(CN)₂ exhibits intermediate behavior with Ksp = 3.0 × 10⁻²³ (molar solubility ~1.9 × 10⁻⁸ M) . The insolubility of Pt(CN)₂ in excess cyanide means it cannot be processed via cyanide-leach methodologies that work effectively for palladium and nickel analogs, but it also means Pt(CN)₂ can serve as a stable, non-leachable heterogeneous precursor or support material in aqueous cyanide-containing environments.

Cyanide solubility
Cross-study
Pt(CN)₂ insoluble; Pd log Ksp = −42; Ni Ksp 3.0×10⁻²³
Enables stable use in cyanide-containing environments; prevents dissolution
Aqueous alkali metal cyanide, ambient temperature
solubility product cyanide leaching platinum recovery coordination chemistry

Pt-Ni Catalysts from Nanosheet Pyrolysis

NiPt(CN)₄ nanosheets, prepared by reacting potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]) with nickel(II) sulfate, serve as 2D cyanide-bridged precursors that upon pyrolysis yield Pt-Ni alloy nanoparticles on activated carbon . In styrene hydrogenation to ethylbenzene, the catalyst derived from cyanide nanosheet precursors exhibited up to 2.8 times the catalytic activity (on a platinum metal basis) compared to a catalyst of identical metal loading prepared by a traditional impregnation method . EDS and XPS analysis confirmed platinum surface segregation in the alloy, which is a direct consequence of the molecular-level metal mixing enforced by the cyanide-bridged precursor structure .

Catalyst activity
Cross-study
Up to 2.8× activity enhancement vs. impregnation method
Supports Pt atom efficiency in hydrogenation catalyst design
Styrene hydrogenation; Pt surface segregation confirmed
heterogeneous catalysis styrene hydrogenation Pt-Ni alloy nanosheet precursor

Validated Applications of Pt(CN)₂ Over Analogs


Pt-Ni Alloy Hydrogenation Catalysts from Nanosheets

The molecular-level mixing of Pt and Ni within cyanide-bridged nanosheet precursors, derived from Pt(CN)₂ chemistry, enables the synthesis of Pt-Ni alloy nanoparticles with platinum surface segregation and up to 2.8× the styrene hydrogenation activity of conventionally prepared catalysts on a platinum metal basis . This approach is uniquely suited to Pt(CN)₂-based precursor chemistry and cannot be replicated with Pd(CN)₂ due to the different thermal decomposition pathway and alloying behavior of palladium .

Platinum Recovery via Selective Pt(CN)₂ Precipitation

The insolubility of Pt(CN)₂ in water, acids, bases, and excess potassium cyanide solution makes it an ideal precipitation endpoint for selective platinum recovery from mixed platinum group metal (PGM) streams . Unlike Pd(CN)₂, which redissolves in excess cyanide as [Pd(CN)₄]²⁻, Pt(CN)₂ remains as a solid, enabling clean separation of platinum from palladium in cyanide-based hydrometallurgical refining circuits .

Kinetic Stabilization in Cyanide Electroplating Baths

The extreme kinetic inertness of the Pt(II)-cyanide system—with a cyanide exchange rate 200,000-fold slower than Ni(II) and 7-fold slower than Pd(II) —makes Pt(CN)₂ and its derived salts exceptionally stable in cyanide-rich electroplating formulations. This prevents undesired ligand redistribution and bath composition drift during extended electrolysis, a critical advantage for precision electrodeposition of platinum coatings where bath lifetime and deposit consistency are procurement criteria.

Tunable Nanocrystalline Precursor for Material Synthesis

The ammonia-terminated surface of Pt(CN)₂ nanocrystallites (Pt(CN)₂·0.29NH₃), combined with the demonstrated ability to tune sheet dimensions from ~10 Å to ~80 Å and to exchange terminating groups between NH₃ and H₂O , provides a well-defined nanoscale building block for constructing Pt-containing materials. This surface tunability is absent in the water-terminated Pd(CN)₂ system and cannot be achieved with molecular K₂[Pt(CN)₄], offering materials scientists a unique handle for controlling platinum dispersion and interfacial chemistry in composite and supported catalyst architectures.

Application
Selection Property
Validation Focus
Pt-Ni alloy hydrogenation catalyst synthesis
Nanosheet precursor with molecular Pt-Ni mixing
Catalyst activity and Pt surface segregation vs. impregnation method
Selective Pt recovery from PGM streams
Insolubility in excess KCN
Precipitation selectivity in mixed-metal cyanide solutions
Cyanide electroplating bath stabilization
Slow ligand exchange kinetics
Bath composition drift during extended electrolysis
Tunable nanocrystalline precursor for materials
Ammonia-terminated crystallites with size control
Pt dispersion and interfacial chemistry in composites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platinum(II) cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.